3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol
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Description
The compound “3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol” is a derivative of 4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine . The molecular formula is C9H9ClIN3 . The average mass is 321.545 Da and the monoisotopic mass is 320.952972 Da .
Molecular Structure Analysis
The molecular structure of the base compound, 4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, includes 3 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond . The compound has a density of 1.9±0.1 g/cm3 .Physical and Chemical Properties Analysis
The compound has a boiling point of 382.7±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.6±3.0 kJ/mol . The flash point is 185.3±26.5 °C . The index of refraction is 1.725 . The molar refractivity is 65.9±0.5 cm3 . The polar surface area is 31 Å2 . The polarizability is 26.1±0.5 10-24 cm3 . The surface tension is 50.7±7.0 dyne/cm . The molar volume is 165.8±7.0 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Research on pyrrolo[2,3-d]pyrimidines has shown their versatility in organic synthesis, including their use as intermediates in the construction of complex molecules. For instance, the metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base allows for the subsequent conversion to various dipyridopyrimidinones, showcasing the utility of pyrrolo[2,3-d]pyrimidine derivatives in synthesizing compounds with potential biological activities (Bentabed-Ababsa et al., 2010). Additionally, the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents emphasizes the role of pyrrolo[2,3-d]pyrimidine scaffolds in medicinal chemistry (Rahmouni et al., 2016).
Biological Activities
Pyrrolo[2,3-d]pyrimidine derivatives have been explored for their antimicrobial, antiviral, and antitumor properties. Compounds synthesized from these scaffolds have shown promising activities against various microbial and cancer cell lines. For example, pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as novel classes of antimicrobial and antiviral agents, demonstrating significant activities against a range of pathogens (Hilmy et al., 2021). Furthermore, the antitumor activity of novel pyrrolo[2,3-d]pyrimidin-4-ones has been investigated, highlighting their potential as chemotherapeutic agents through mechanisms involving apoptosis (Atapour-Mashhad et al., 2011).
Properties
IUPAC Name |
3-(4-chloro-5-iodo-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClIN3O/c1-7(2)17-8(4-3-5-18)10(14)9-11(13)15-6-16-12(9)17/h6-7,18H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCICIRWYJQYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C2=C1N=CN=C2Cl)I)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClIN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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